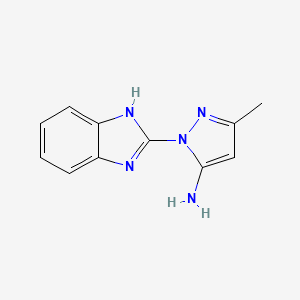

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine, also known as BMP-2, is an organic compound belonging to the class of benzimidazoles. It is a small molecule that has been studied extensively due to its potential applications in scientific research. BMP-2 is used in numerous laboratory experiments, and is known for its biochemical and physiological effects.

Scientific Research Applications

1. Tautomerization and Physicochemical Characterization

El Foujji et al. (2021) synthesized and characterized 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole, a derivative of 2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine. They studied its tautomerization in the solid state and performed spectroscopic techniques like FTIR, NMR analysis, and X-ray diffraction for its physicochemical characterization. This research highlights the compound's Zwitterionic tautomerism and explores its electronic and structural properties using Density Functional Theory (DFT) methods. The study also includes molecular docking interactions, indicating its potential as a drug-like molecule (El Foujji et al., 2021).

2. Synthesis and Antimicrobial Activity

Benvenuti et al. (1997) focused on synthesizing various derivatives of 1H-benzoimidazol-2-ylamine, related to this compound, and examined their antimicrobial and genotoxic properties. They determined the crystal and molecular structure of one such derivative, highlighting the compound's potential in antimicrobial applications (Benvenuti et al., 1997).

3. Biological Evaluation for Antihypertensive Activity

Sharma et al. (2010) synthesized derivatives of this compound and evaluated their potential antihypertensive activity. They characterized the compounds using NMR, Mass, and FT-IR spectroscopy and conducted antihypertensive activity screenings, indicating their potential use in treating hypertension (Sharma, Kohli, & Sharma, 2010).

4. Antibacterial and Antifungal Properties

Krishnanjaneyulu et al. (2014) synthesized novel benzimidazole derivatives, including ones related to this compound, and investigated their in vitro antibacterial and antifungal properties against various human pathogenic microorganisms. Their study contributes to the understanding of structural activity relationships in these compounds, with certain derivatives displaying significant antimicrobial activity (Krishnanjaneyulu et al., 2014).

5. Antimicrobial Activity of Heterocyclic Compounds

Desai, Pandya, & Vaja (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, closely related to the chemical structure of interest. They evaluated these compounds for antimicrobial activity against a range of bacteria and fungi. This research contributes to the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Mechanism of Action

Target of Action

Similar compounds, such as carbendazim, target tubulin proteins . Tubulin proteins are crucial for cell division and maintaining cell structure.

Mode of Action

The compound likely interacts with its targets by binding to them, disrupting their normal function. For instance, Carbendazim binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This results in the malsegregation of chromosomes .

Result of Action

Similar compounds that disrupt microtubule assembly can lead to cell cycle arrest and apoptosis .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-7-6-10(12)16(15-7)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNMPDQKBQRDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)

![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)

![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)

![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)